molecular formula C17H20N2O2 B5343021 2-(2-tert-butylphenoxy)-N-3-pyridinylacetamide

2-(2-tert-butylphenoxy)-N-3-pyridinylacetamide

Cat. No.: B5343021
M. Wt: 284.35 g/mol
InChI Key: NSSNNSXWJNQGKK-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenoxy group (a benzene ring connected to an oxygen atom). The “tert-butyl” part refers to a specific arrangement of carbon atoms attached to the phenoxy group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a careful analysis of the arrangement of atoms and the types of bonds between them. This can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific conditions and reagents used. Some compounds may undergo oxidation, reduction, or other types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, or flammable. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. This could include further studies on its synthesis, properties, and possible uses .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)14-8-4-5-9-15(14)21-12-16(20)19-13-7-6-10-18-11-13/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSNNSXWJNQGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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